8,9-DiHETrE

Übersicht

Beschreibung

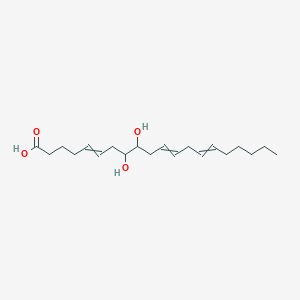

8,9-Dihydroxyicosa-5,11,14-trienoic acid is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .

Wissenschaftliche Forschungsanwendungen

8,9-Dihydroxyicosa-5,11,14-trienoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of eicosanoids and their derivatives.

Biology: This compound plays a role in studying cellular signaling pathways and inflammatory responses.

Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.

Industry: It is used in the development of pharmaceuticals and other bioactive compounds

Wirkmechanismus

Target of Action

The primary target of 8,9-DiHETrE is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA) to generate eicosanoids . Eicosanoids are important autocrine and paracrine factors that have diverse biological functions .

Mode of Action

This compound interacts with its targets, the P450 enzymes, to facilitate the metabolism of arachidonic acid (AA) into eicosanoids . This interaction results in the generation of important autocrine and paracrine factors that influence a variety of cellular processes .

Biochemical Pathways

This compound is involved in the epoxyeicosatrienoic acids (EETs) pathway . This pathway arises from the metabolism of arachidonic acid by cytochrome P450 . The compound is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Pharmacokinetics

It is known that the compound is a metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid .

Result of Action

The action of this compound results in the production of cAMP in primary human coronary artery smooth muscle cells . Additionally, plasma levels of this compound are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus .

Biochemische Analyse

Biochemical Properties

8,9-Dihydroxyicosa-5,11,14-trienoic acid interacts with several enzymes, proteins, and other biomolecules. It is involved in the arachidonic acid metabolism pathway . The nature of these interactions is complex and can influence a variety of biochemical reactions .

Cellular Effects

The effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

8,9-Dihydroxyicosa-5,11,14-trienoic acid exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8,9-Dihydroxyicosa-5,11,14-trienoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

8,9-Dihydroxyicosa-5,11,14-trienoic acid is involved in the arachidonic acid metabolism pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

8,9-Dihydroxyicosa-5,11,14-trienoic acid is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 8,9-Dihydroxyicosa-5,11,14-trienoic acid can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8,9-Dihydroxyicosa-5,11,14-trienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This process involves the addition of hydroxyl groups across the 8,9-double bond of arachidonic acid. The reaction typically requires the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant .

Industrial Production Methods: Industrial production of 8,9-Dihydroxyicosa-5,11,14-trienoic acid often involves extraction from natural sources such as marine sponges, algae, or specific microorganisms. The extraction process includes steps like solvent extraction, chromatographic separation, and purification .

Types of Reactions:

Oxidation: 8,9-Dihydroxyicosa-5,11,14-trienoic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: This compound can be reduced to form diols or other reduced forms.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

- 5,6-Dihydroxyicosa-8,11,14-trienoic acid

- 11,12-Dihydroxyicosa-5,8,14-trienoic acid

- 14,15-Dihydroxyicosa-5,8,11-trienoic acid

Comparison: 8,9-Dihydroxyicosa-5,11,14-trienoic acid is unique due to its specific hydroxylation pattern at the 8,9-position. This distinct structure imparts unique biological activities and signaling properties compared to other dihydroxylated eicosanoids. The differences in hydroxylation positions among these compounds result in varied interactions with cellular receptors and enzymes, leading to different biological effects .

Biologische Aktivität

8,9-Dihydroxyicosa-5,11,14-trienoic acid (8,9-DiHETrE) is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the eicosanoid family and is characterized by its specific hydroxylation at the 8 and 9 positions of the icosatrienoic acid backbone. This compound plays a significant role in various physiological processes, including inflammation, vascular regulation, and cellular signaling.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 334.48 g/mol

- CAS Number : 192461-96-4

The structure of this compound features three double bonds and two hydroxyl groups, which are crucial for its biological activity.

This compound primarily interacts with cytochrome P450 enzymes, facilitating the conversion of arachidonic acid into various eicosanoids. This process is essential for the regulation of numerous physiological functions:

- Vascular Tone Regulation : It influences blood vessel dilation and constriction, impacting blood pressure and flow.

- Inflammatory Response : It modulates inflammatory pathways by acting on immune cells and influencing cytokine production .

Cellular Effects

The compound has been shown to affect several cellular processes:

- Cell Signaling Pathways : It plays a role in modulating pathways such as cAMP production in smooth muscle cells, which is vital for vascular function.

- Gene Expression : this compound can alter gene expression related to inflammation and cell proliferation.

Pharmacokinetics

Research indicates that this compound is metabolized in various tissues including the liver, kidney, and blood vessels. Its pharmacokinetic profile suggests that it can be rapidly distributed within the body after synthesis from arachidonic acid .

Case Studies and Experimental Data

Recent studies have highlighted the effects of dietary fatty acids on the plasma levels of lipid mediators like this compound. For instance:

- A study involving rats demonstrated that dietary linoleic acid significantly increased plasma levels of various eicosanoids, including this compound. The findings suggested a correlation between high linoleic acid intake and enhanced nociceptive sensitivity due to elevated eicosanoid levels .

Comparative Analysis with Similar Compounds

| Compound Name | Hydroxylation Position | Biological Activity |

|---|---|---|

| 8,9-Dihydroxyicosa-5,11,14-trienoic acid | 8,9 | Vascular regulation; anti-inflammatory |

| 5,6-Dihydroxyicosa-8,11,14-trienoic acid | 5,6 | Pro-inflammatory |

| 11,12-Dihydroxyicosa-5,8,14-trienoic acid | 11,12 | Vascular dilation |

This table illustrates how different hydroxylation patterns influence the biological activities of eicosanoids.

Eigenschaften

CAS-Nummer |

192461-96-4 |

|---|---|

Molekularformel |

C20H34O4 |

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10- |

InChI-Schlüssel |

DCJBINATHQHPKO-TYAUOURKSA-N |

SMILES |

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |

Aussehen |

Assay:≥98%A solution in ethanol |

Physikalische Beschreibung |

Solid |

Synonyme |

(±)8,9-DiHETrE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.